molecular formula C29H32Cl2N2O B12513417 (4s,5r)-2-(4-Tert-Butyl-2-Ethoxyphenyl)-4,5-Bis(4-Chlorophenyl)-4,5-Dimethyl-4,5-Dihydro-1h-Imidazole

(4s,5r)-2-(4-Tert-Butyl-2-Ethoxyphenyl)-4,5-Bis(4-Chlorophenyl)-4,5-Dimethyl-4,5-Dihydro-1h-Imidazole

Cat. No.: B12513417
M. Wt: 495.5 g/mol
InChI Key: OOVOROVEJRZNDO-ISILISOKSA-N
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Description

(4s,5r)-2-(4-Tert-Butyl-2-Ethoxyphenyl)-4,5-Bis(4-Chlorophenyl)-4,5-Dimethyl-4,5-Dihydro-1h-Imidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure with multiple functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4s,5r)-2-(4-Tert-Butyl-2-Ethoxyphenyl)-4,5-Bis(4-Chlorophenyl)-4,5-Dimethyl-4,5-Dihydro-1h-Imidazole typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the tert-butyl, ethoxy, and chlorophenyl groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4s,5r)-2-(4-Tert-Butyl-2-Ethoxyphenyl)-4,5-Bis(4-Chlorophenyl)-4,5-Dimethyl-4,5-Dihydro-1h-Imidazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

Chemistry

In chemistry, (4s,5r)-2-(4-Tert-Butyl-2-Ethoxyphenyl)-4,5-Bis(4-Chlorophenyl)-4,5-Dimethyl-4,5-Dihydro-1h-Imidazole can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential effects on cellular processes and pathways. Its interactions with biological molecules could provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound may be investigated for its potential as a drug candidate. Its unique structure and functional groups could make it a promising compound for the treatment of various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (4s,5r)-2-(4-Tert-Butyl-2-Ethoxyphenyl)-4,5-Bis(4-Chlorophenyl)-4,5-Dimethyl-4,5-Dihydro-1h-Imidazole involves its interaction with specific molecular targets and pathways. These interactions may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4s,5r)-2-(4-Tert-Butyl-2-Ethoxyphenyl)-4,5-Bis(4-Chlorophenyl)-4,5-Dimethyl-4,5-Dihydro-1h-Imidazole include other imidazole derivatives with similar functional groups. Examples include:

  • 2-(4-Tert-Butylphenyl)-4,5-Bis(4-Chlorophenyl)-4,5-Dimethyl-4,5-Dihydro-1h-Imidazole
  • 2-(4-Ethoxyphenyl)-4,5-Bis(4-Chlorophenyl)-4,5-Dimethyl-4,5-Dihydro-1h-Imidazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C29H32Cl2N2O

Molecular Weight

495.5 g/mol

IUPAC Name

(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-1H-imidazole

InChI

InChI=1S/C29H32Cl2N2O/c1-7-34-25-18-21(27(2,3)4)12-17-24(25)26-32-28(5,19-8-13-22(30)14-9-19)29(6,33-26)20-10-15-23(31)16-11-20/h8-18H,7H2,1-6H3,(H,32,33)/t28-,29+

InChI Key

OOVOROVEJRZNDO-ISILISOKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2)(C)C3=CC=C(C=C3)Cl)(C)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2)(C)C3=CC=C(C=C3)Cl)(C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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